1-(2-硝基苯基)吡咯烷-2-酮

描述

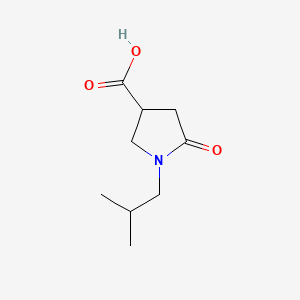

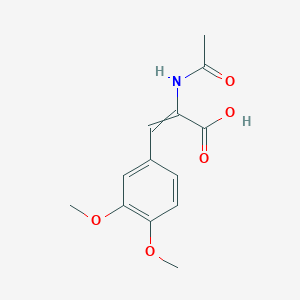

1-(2-Nitrophenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of organic compounds known as nitrophenylpyrrolidinones. These compounds are characterized by a pyrrolidinone ring substituted with a nitrophenyl group. The specific structure and properties of these compounds make them of interest in various fields, including materials science and organic chemistry.

Synthesis Analysis

The synthesis of nitrophenylpyrrolidinones can be achieved through various chemical reactions. For instance, the paper titled "Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one" describes the preparation of a related compound through a three-component reaction, which could potentially be adapted for the synthesis of 1-(2-Nitrophenyl)pyrrolidin-2-one .

Molecular Structure Analysis

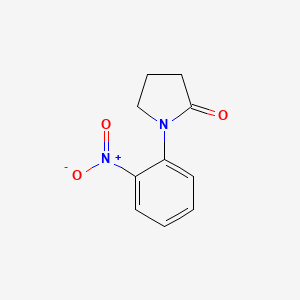

The molecular structure of nitrophenylpyrrolidinones is crucial for their properties and reactivity. In the paper "Growth and characterization of a new organic single crystal: 1-(4-Nitrophenyl) pyrrolidine (4NPY)," the authors describe the crystal structure of a closely related compound, which crystallizes in the orthorhombic space group. Such structural information is vital for understanding the physical properties and potential applications of these compounds .

Chemical Reactions Analysis

Nitrophenylpyrrolidinones can undergo various chemical reactions. The paper "Radical addition reaction of alcohols to 1-(4-nitrophenyl)-5H-pyrrolin-2-one" explores the reactivity of a similar compound with alcohols, leading to the formation of substituted pyrrolidones. This study provides insights into the chemical behavior of nitrophenylpyrrolidinones and their potential for further functionalization .

Physical and Chemical Properties Analysis

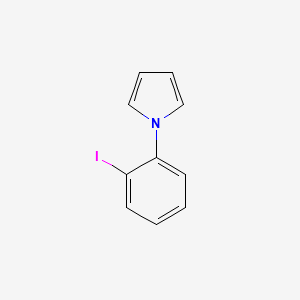

The physical and chemical properties of nitrophenylpyrrolidinones are influenced by their molecular structure. The electrochromic properties of a copolymer based on a related compound, 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole, are discussed in the paper "A novel multielectrochromic copolymer based on 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole and EDOT." This study highlights the potential applications of nitrophenylpyrrolidinones in electrochromic devices .

The dynamics of the excited states of a related compound, 1-(p-nitrophenyl)-2-(hydroxymethyl)pyrrolidine, are investigated in the paper "Ultrafast dynamics of the excited states of 1-(p-nitrophenyl)-2-(hydroxymethyl)pyrrolidine." The study provides valuable information on the photophysical behavior of nitrophenylpyrrolidinones, which is essential for their potential use in optical applications .

科学研究应用

激发态动力学

1-(对硝基苯基)-2-(羟甲基)吡咯烷(p-NPP),是1-(2-硝基苯基)吡咯烷-2-酮的衍生物,已经通过亚皮秒瞬态吸收光谱研究其激发态动力学。这项研究发现,在光激发后,构象弛豫、内部转换和互系跃迁是关键的弛豫途径。该研究突出了溶剂极性对这些过程的影响,表明在理解和操纵光化学反应中的潜在应用(Ghosh & Palit, 2012)。

缩合反应

1-(4-硝基苯基)吡咯烯-2-酮已经参与与芳香醛缩合反应。该研究探讨了5-芳基亚甲基-1-(4-硝基苯基)吡咯烯-2-鎓高氯酸盐的合成,表明其在合成复杂有机化合物中的用途(Sibiryakova et al., 2006)。

晶体生长与表征

关于新型1-(4-硝基苯基)吡咯烷单晶生长的研究揭示了它们的结构和光谱特性。这项研究提供了关于这些化合物的晶体性质和热性质的见解,暗示了在材料科学和工程中的应用(Nirosha, Kalainathan, & Aravindan, 2015)。

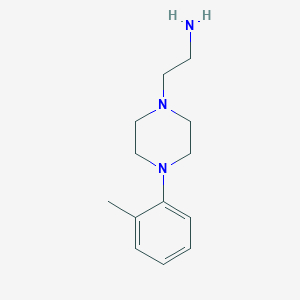

有机催化

1-(2-硝基苯基)吡咯烷-2-酮的衍生物,3-(吡咯烷-2-基甲氨基)萘-2-醇,作为不对称Michael加成的有机催化剂。对这种化合物的研究可能有助于理解类似化学品的催化机制,对有机合成和药物研究具有相关性(Yan-fang, 2008)。

电致变色性能

1-(4-硝基苯基)-2,5-二(2-噻吩基)-1H-吡咯与3,4-乙二氧基噻吩,一种相关化合物的共聚,产生具有独特电致变色性能的薄膜。这一发现为其在电致变色器件和材料科学中的应用打开了可能性(Variş等,2007)。

不对称合成

(2S)-2-[(苯基亚砜基)甲基]吡咯烷,由l-脯氨酸衍生而来,结构类似于1-(2-硝基苯基)吡咯烷-2-酮,已经显示出作为不对称Michael加成的有机催化剂的效率。它展示了吡咯烷衍生物在生产对映纯化合物方面的潜力,对药物开发和手性化学具有重要意义(Singh et al., 2013)。

安全和危害

The safety information for 1-(2-Nitrophenyl)pyrrolidin-2-one includes several hazard statements: H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

未来方向

The pyrrolidine ring, a key component of 1-(2-Nitrophenyl)pyrrolidin-2-one, is a versatile scaffold for novel biologically active compounds . It allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .

作用机制

Target of Action

It’s known that pyrrolidine derivatives, which include 1-(2-nitrophenyl)pyrrolidin-2-one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a way that is influenced by its stereochemistry and spatial orientation of substituents .

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to influence various biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

It’s known that pyrrolidine derivatives can lead to different biological profiles of drug candidates, due to their different binding modes to enantioselective proteins .

Action Environment

It’s known that the spatial orientation of substituents in pyrrolidine derivatives can lead to a different biological profile of drug candidates, suggesting that the compound’s action may be influenced by its spatial orientation .

属性

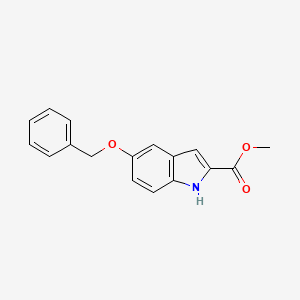

IUPAC Name |

1-(2-nitrophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-10-6-3-7-11(10)8-4-1-2-5-9(8)12(14)15/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USJGMOBQPGMBCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1309478.png)

![5-Phenyl[1,2,4]triazolo[4,3-c]quinazoline-3-thiol](/img/structure/B1309483.png)

![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1309489.png)